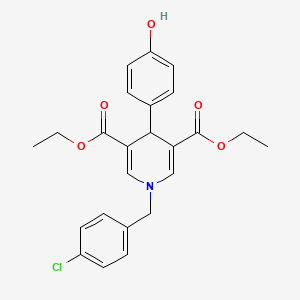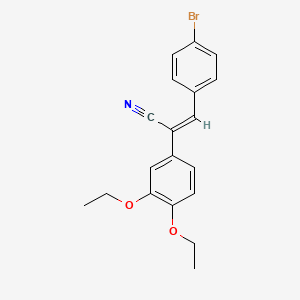![molecular formula C20H17N3O5 B3618533 N-(2-furylmethyl)-2-{[(2-nitrophenyl)acetyl]amino}benzamide](/img/structure/B3618533.png)
N-(2-furylmethyl)-2-{[(2-nitrophenyl)acetyl]amino}benzamide
描述
N-(2-furylmethyl)-2-{[(2-nitrophenyl)acetyl]amino}benzamide, commonly referred to as FNA, is a chemical compound with potential applications in scientific research. FNA belongs to the class of benzamides and is known to possess anti-inflammatory and analgesic properties.
作用机制
The mechanism of action of FNA is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. FNA has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. FNA also appears to modulate the activity of various transcription factors, including nuclear factor-kappa B (NF-kB) and activator protein-1 (AP-1), which are involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
FNA has been shown to have a range of biochemical and physiological effects in animal models. In addition to its anti-inflammatory and analgesic properties, FNA has been demonstrated to have antioxidant effects and to modulate the activity of various enzymes involved in cellular metabolism. FNA has also been shown to affect the levels of various neurotransmitters in the brain, including dopamine and serotonin.
实验室实验的优点和局限性
FNA has several advantages for use in lab experiments, including its stability and solubility in water and organic solvents. FNA is also relatively easy to synthesize and can be obtained in high yields. However, FNA has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of FNA. One area of research is the development of FNA-based drugs for the treatment of various diseases, including Alzheimer's disease, autoimmune diseases, and cancer. Another area of research is the investigation of the molecular mechanisms underlying the effects of FNA, including its interactions with various signaling pathways and enzymes. Furthermore, the potential toxicity of FNA needs to be further studied to determine its safety for use in humans.
Conclusion
In conclusion, FNA is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. FNA has shown promising results in various areas of research, and further studies are needed to fully understand its potential for use in the development of new drugs and therapies.
科学研究应用
FNA has been studied for its potential applications in various areas of scientific research, including neuroscience, immunology, and cancer research. In neuroscience, FNA has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In immunology, FNA has been demonstrated to have anti-inflammatory properties and to modulate the immune response in animal models of autoimmune diseases. In cancer research, FNA has been investigated for its potential as a chemotherapeutic agent, with promising results in preclinical studies.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[2-(2-nitrophenyl)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c24-19(12-14-6-1-4-10-18(14)23(26)27)22-17-9-3-2-8-16(17)20(25)21-13-15-7-5-11-28-15/h1-11H,12-13H2,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPDAHGYPJYRHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3618453.png)
![2-(1H-benzimidazol-2-ylthio)-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3618459.png)
![2-chloro-N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B3618472.png)
![N-{[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B3618474.png)


![ethyl 2-chloro-5-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoate](/img/structure/B3618500.png)
![11-(4-methoxyphenyl)-7,9-dimethyl-6-(phenoxymethyl)pyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B3618508.png)


![N-{4-[(diethylamino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B3618523.png)
![3-chloro-N-{[5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3618524.png)
![4-(4-chlorophenyl)-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B3618531.png)
![4-ethoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B3618539.png)